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molecular formula Bi B076734 Bismuth-210 CAS No. 14331-79-4

Bismuth-210

Cat. No. B076734
M. Wt: 209.98412 g/mol
InChI Key: JCXGWMGPZLAOME-OUBTZVSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05071814

Procedure details

The procedure of Example 1 was repeated except that the bismuth nitrate aqueous solution used in Example 1 was replaced by a bismuth compound precipitate, which had been obtained by adding water and a diluted aqueous ammonia to a bismuth nitrate aqueous solution, to thereby give a catalyst of the same composition.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([O-:3])=[O:2].[Bi+3:5].[N+:6]([O-:9])([O-:8])=[O:7].[N+:10]([O-:13])([O-:12])=[O:11].[Bi]>O>[NH3:1].[N+:6]([O-:9])([O-:8])=[O:7].[Bi+3:5].[N+:10]([O-:13])([O-:12])=[O:11].[N+:1]([O-:4])([O-:3])=[O:2] |f:0.1.2.3,7.8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Bi+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Bi]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been obtained

Outcomes

Product
Name
Type
product
Smiles
N
Name
Type
product
Smiles
[N+](=O)([O-])[O-].[Bi+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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